Cas no 2228949-62-8 (5-(1-amino-2,2-difluoroethyl)-2-nitrophenol)

5-(1-Amino-2,2-difluoroethyl)-2-nitrophenol is a specialized organic compound featuring a nitrophenol core substituted with a 1-amino-2,2-difluoroethyl group at the 5-position. This structure combines the reactivity of an aromatic nitro group with the unique electronic and steric properties imparted by the difluoroethylamine moiety. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The amino group provides a handle for further functionalization, enabling its use in the synthesis of more complex molecules. Its distinct structural features make it particularly useful in the development of bioactive compounds, where precise modulation of physicochemical properties is critical.
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol structure
2228949-62-8 structure
商品名:5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
CAS番号:2228949-62-8
MF:C8H8F2N2O3
メガワット:218.157528877258
CID:6077827
PubChem ID:165662558

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 化学的及び物理的性質

名前と識別子

    • 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
    • EN300-1947177
    • 2228949-62-8
    • インチ: 1S/C8H8F2N2O3/c9-8(10)7(11)4-1-2-5(12(14)15)6(13)3-4/h1-3,7-8,13H,11H2
    • InChIKey: QKKWYMPXSSFDJM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)F

計算された属性

  • せいみつぶんしりょう: 218.05029845g/mol
  • どういたいしつりょう: 218.05029845g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1947177-10.0g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
10g
$6266.0 2023-06-02
Enamine
EN300-1947177-1.0g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
1g
$1458.0 2023-06-02
Enamine
EN300-1947177-5g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
5g
$4226.0 2023-09-17
Enamine
EN300-1947177-0.05g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
0.05g
$1224.0 2023-09-17
Enamine
EN300-1947177-0.5g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
0.5g
$1399.0 2023-09-17
Enamine
EN300-1947177-2.5g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
2.5g
$2856.0 2023-09-17
Enamine
EN300-1947177-0.1g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
0.1g
$1283.0 2023-09-17
Enamine
EN300-1947177-0.25g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
0.25g
$1341.0 2023-09-17
Enamine
EN300-1947177-5.0g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
5g
$4226.0 2023-06-02
Enamine
EN300-1947177-1g
5-(1-amino-2,2-difluoroethyl)-2-nitrophenol
2228949-62-8
1g
$1458.0 2023-09-17

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol 関連文献

5-(1-amino-2,2-difluoroethyl)-2-nitrophenolに関する追加情報

Introduction to 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol (CAS No. 2228949-62-8)

5-(1-amino-2,2-difluoroethyl)-2-nitrophenol (CAS No. 2228949-62-8) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug development. The presence of both amino and nitro functional groups, coupled with the distinctive 2,2-difluoroethyl side chain, makes it an intriguing molecule for studying its potential biological activities and mechanistic pathways.

The synthesis of 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity and the precision required in its preparation. The nitro group introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. Meanwhile, the amino group provides a site for potential hydrogen bonding interactions, which are crucial for understanding its binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable solubility and metabolic stability, making it a suitable candidate for further preclinical development. Additionally, the difluoroethyl group has been shown to enhance lipophilicity, which could improve oral bioavailability—a critical factor in drug design.

In the realm of medicinal chemistry, the exploration of nitroaromatic compounds has been extensively studied due to their diverse biological activities. 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol falls within this category and has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary in vitro studies indicate that this compound interacts with bacterial enzymes, disrupting essential metabolic pathways. This mechanism of action aligns with current trends in antibiotic development, where targeting novel pathways is essential to combat resistant strains.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The introduction of fluorine into organic molecules often enhances their metabolic stability and binding affinity to biological targets. In 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol, the 2,2-difluoroethyl group contributes to these desirable properties while also introducing steric hindrance that can influence how the molecule interacts with proteins. These structural features make it an attractive scaffold for designing next-generation therapeutics.

Current research in drug discovery increasingly relies on interdisciplinary approaches that combine synthetic chemistry with high-throughput screening (HTS). The availability of 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol as a synthetic intermediate has facilitated rapid screening campaigns aimed at identifying novel bioactive derivatives. Such derivatives may offer improved efficacy and reduced toxicity compared to existing treatments—a cornerstone of modern pharmaceutical innovation.

The environmental impact of pharmaceutical compounds is also a growing concern in medicinal chemistry. Studies on 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol have begun to address questions about its degradation pathways and potential ecological effects. Biodegradation studies suggest that under certain conditions, this compound can be metabolized by microbial communities into less toxic byproducts. This information is crucial for assessing its environmental footprint and ensuring sustainable drug development practices.

As computational methods continue to evolve, so does our ability to predict the properties of complex molecules like 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol. Machine learning algorithms have been trained on vast datasets of chemical structures and their associated biological activities, enabling researchers to identify promising candidates more efficiently than ever before. These tools are particularly valuable in early-stage drug discovery where large libraries of compounds must be screened for potential therapeutic value.

The integration of genomics and proteomics into drug development has opened new avenues for understanding how compounds like 5-(1-amino-2,2-difluoroethyl)-2-nitrophenol interact with biological systems at a molecular level. High-resolution structural data from X-ray crystallography and cryo-electron microscopy have provided insights into how this compound binds to target enzymes and receptors. Such detailed information is essential for optimizing its pharmacological profile and improving its therapeutic potential.

In conclusion,5-(1-amino-2,2-difluoroethyl)-2-nitrophenol (CAS No. 2228949-62-8) represents a fascinating subject of study in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new aspects of its potential applications in drug development while also addressing important considerations such as environmental impact and computational modeling accuracy. As our understanding grows,this compound will likely remain at the forefront of efforts aimed at discovering innovative therapeutic solutions.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量